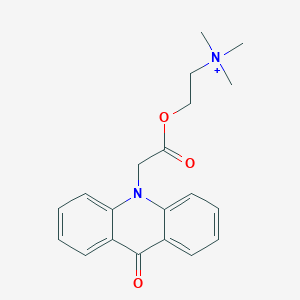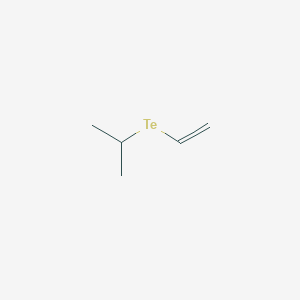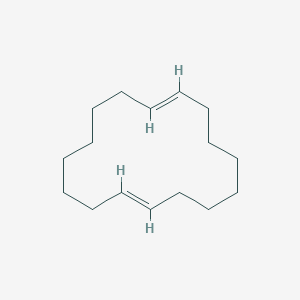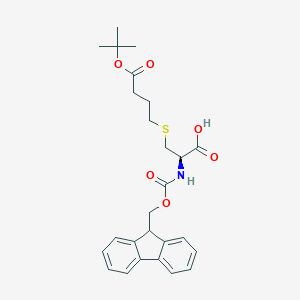
2,5-Dimethyl-2,5-bis(m-methylbenzoylperoxy)hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethyl-2,5-bis(m-methylbenzoylperoxy)hexane, commonly known as DBPH, is a peroxide compound that is widely used in the field of polymer chemistry. It is a white crystalline powder that is highly reactive and can be easily decomposed to produce free radicals. DBPH is known for its ability to initiate polymerization reactions in a controlled manner, making it an essential component in the production of various polymers.
Mechanism Of Action
DBPH initiates polymerization reactions by producing free radicals. When DBPH is added to a monomer, it decomposes to produce free radicals that react with the monomer to form a polymer. The reaction is typically carried out under controlled conditions to ensure the purity and yield of the final product.
Biochemical And Physiological Effects
DBPH is not commonly used in biological or medical applications, and there is limited information available on its biochemical and physiological effects. However, it is known to be highly reactive and can cause skin and eye irritation upon contact. It is also a potential fire hazard and should be handled with care.
Advantages And Limitations For Lab Experiments
DBPH has several advantages for lab experiments, including its ability to initiate polymerization reactions in a controlled manner. It is also relatively stable and can be stored for extended periods without significant degradation. However, DBPH is highly reactive and can be dangerous if not handled properly. It is also relatively expensive, which can limit its use in certain applications.
Future Directions
There are several future directions for the use of DBPH in polymer chemistry. One area of interest is the development of new monomers that can be polymerized using DBPH. Another area of interest is the development of new methods for synthesizing DBPH that are more efficient and cost-effective. Additionally, there is interest in exploring the use of DBPH in other fields, such as medicine and biotechnology, where its ability to initiate controlled reactions could be useful. Overall, DBPH is a valuable compound with many potential applications, and further research is needed to fully explore its potential.
Synthesis Methods
DBPH can be synthesized through the reaction of 2,5-dimethylhexane-2,5-diol with m-methylbenzoyl peroxide in the presence of a suitable solvent. The reaction is typically carried out under controlled conditions to ensure the purity and yield of the final product. The synthesis of DBPH is a well-established process, and various modifications have been made to improve its efficiency and yield.
Scientific Research Applications
DBPH is widely used in the field of polymer chemistry to initiate the polymerization of various monomers. It is commonly used in the production of polyethylene, polypropylene, and other polymers. DBPH is also used in the production of adhesives, coatings, and other materials. The ability of DBPH to initiate polymerization reactions in a controlled manner makes it an essential component in the production of high-quality polymers.
properties
CAS RN |
106519-15-7 |
|---|---|
Product Name |
2,5-Dimethyl-2,5-bis(m-methylbenzoylperoxy)hexane |
Molecular Formula |
C24H30O6 |
Molecular Weight |
414.5 g/mol |
IUPAC Name |
[2,5-dimethyl-5-(3-methylbenzoyl)peroxyhexan-2-yl] 3-methylbenzenecarboperoxoate |
InChI |
InChI=1S/C24H30O6/c1-17-9-7-11-19(15-17)21(25)27-29-23(3,4)13-14-24(5,6)30-28-22(26)20-12-8-10-18(2)16-20/h7-12,15-16H,13-14H2,1-6H3 |
InChI Key |
UNKQAWPNGDCPTE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C(=O)OOC(C)(C)CCC(C)(C)OOC(=O)C2=CC=CC(=C2)C |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OOC(C)(C)CCC(C)(C)OOC(=O)C2=CC=CC(=C2)C |
synonyms |
2,5-Dimethyl-2,5-bis(m-toluoylperoxy)hexane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



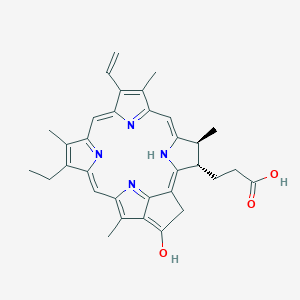

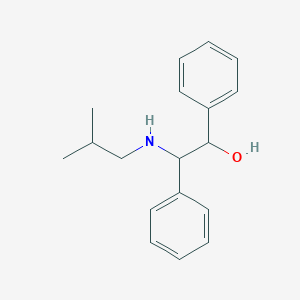
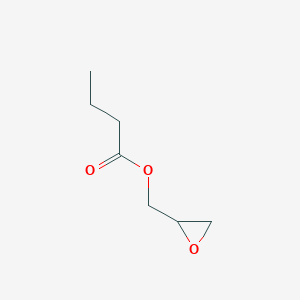
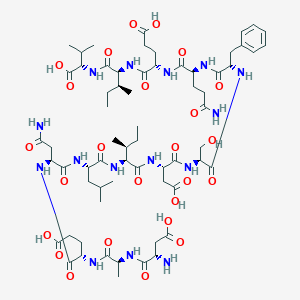
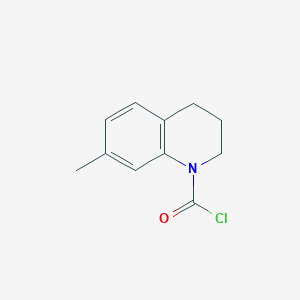
![4-[(2-Methylpropan-2-yl)oxy]-2-[(3-nitropyridin-2-yl)sulfanylamino]-4-oxobutanoic acid](/img/structure/B11453.png)
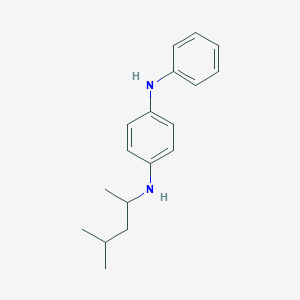
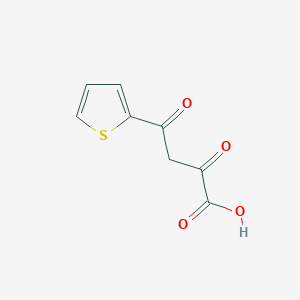
![Methyl (2S)-5-[(Z)-cyano-[(5S)-5-methoxycarbonylpyrrolidin-2-ylidene]methyl]-3,4-dihydro-2H-pyrrole-2-carboxylate](/img/structure/B11461.png)
